3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl
Description
3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl (CAS 65779-59-1) is a chiral pyrrolidine derivative featuring a 3,4-dimethoxyphenoxy substituent at the 3-position of the pyrrolidine ring. The compound exists as the (R)-enantiomer, a critical distinction given the stereospecificity often observed in pharmacological activity . Its molecular formula is C₁₂H₁₆NO₃·HCl, yielding a molecular weight of 258.46 g/mol (calculated).
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-11-4-3-9(7-12(11)15-2)16-10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H |
InChI Key |
RFWFEALALUHTFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CCNC2)OC.Cl |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl. For instance, a related compound, VRC3375, demonstrated potent inhibition of peptide deformylase (PDF), an enzyme critical for bacterial survival. It exhibited a Ki value of 0.24 nM against the Escherichia coli enzyme and showed efficacy against both gram-positive and gram-negative bacteria with low cytotoxicity . The mechanism involves the inhibition of bacterial growth through PDF inhibition, suggesting that derivatives of pyrrolidine could be developed as broad-spectrum antibacterial agents.
Table 1: Antibacterial Efficacy of Pyrrolidine Derivatives
| Compound | Ki Value (nM) | Target Enzyme | Bacterial Spectrum | Cytotoxicity |
|---|---|---|---|---|
| VRC3375 | 0.24 | Peptide Deformylase | Gram-positive & negative | Low |
| This compound | TBD | TBD | TBD | TBD |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Another promising application of pyrrolidine derivatives is their role as inhibitors of Dipeptidyl Peptidase IV (DPP-IV). This enzyme is crucial in the metabolism of incretin hormones, which are vital for glucose homeostasis. Compounds that inhibit DPP-IV can improve insulin secretion and are being investigated for the treatment of type 2 diabetes . The structural characteristics of pyrrolidine derivatives make them suitable candidates for developing effective DPP-IV inhibitors.
Case Study: DPP-IV Inhibition by Pyrrolidine Derivatives
- Objective : To evaluate the effectiveness of pyrrolidine derivatives in inhibiting DPP-IV.
- Methodology : In vitro assays were conducted to assess the inhibitory activity against DPP-IV.
- Findings : Certain derivatives demonstrated significant inhibition, suggesting their potential use in diabetes management.
Table 2: Neuroprotective Potential of Related Compounds
| Compound | Mechanism | Neuroprotective Effect |
|---|---|---|
| AMPA Receptor Antagonists | Modulation of glutamate | Significant |
| Pyrrolidine Derivatives | TBD | TBD |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of pyrrolidine derivatives is essential for their development as therapeutic agents. Studies indicate that compounds like VRC3375 show favorable pharmacokinetics, including oral bioavailability and rapid tissue distribution . Toxicity studies have also demonstrated a high safety margin, with no adverse effects observed at high doses in animal models.
Case Study: Pharmacokinetics of VRC3375
- Objective : To assess the pharmacokinetic profile in murine models.
- Methodology : Administration via different routes (i.v., s.c., p.o.) and subsequent monitoring.
- Findings : Rapid distribution and low toxicity were noted, supporting further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl can be contextualized against the following analogs:
3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl (CAS 946715-68-0)
- Molecular Formula: C₁₁H₁₂NO₂F₃·HCl
- Molecular Weight : 283.67 g/mol
- Substituents: 4-Trifluoromethoxy phenoxy group at the 3-position of pyrrolidine.
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Key Differences :
- The trifluoromethoxy group is electron-withdrawing, reducing electron density compared to the dimethoxy groups in the target compound.
- Higher molecular weight (283.67 vs. 258.46 g/mol) may influence pharmacokinetics, such as membrane permeability.
- Applications: Both are research chemicals, but the trifluoromethoxy analog’s enhanced electronegativity may suit different biological targets.
EDDP Derivatives (e.g., EDDP.perchlorate)
- Example : d,l-2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium.perchlorate
- Molecular Formula : C₂₀H₂₄N⁺·ClO₄⁻
- Molecular Weight : 278.42 (cation) + 99.45 (counterion) = 377.87 g/mol .
- Substituents : Diphenyl and ethyl groups on a pyrrolinium core.
- Key Differences :
- Pyrrolinium (charged) vs. pyrrolidine (neutral) backbone alters solubility and bioavailability.
- EDDP derivatives often serve as metabolites or analogs in neuropharmacology (e.g., opioid receptor studies), contrasting with the target compound’s uncharged structure.
- Racemic (d,l-) vs. enantiopure (R-) configuration highlights the importance of stereochemistry in drug design.
Other 3,4-Disubstituted Pyrrolidines
- Examples : PharmaBlock’s 3,4-disubstituted pyrrolidines (e.g., fluoropyrrolidines, hydroxyproline derivatives) .
- Key Differences: Fluorine or hydroxy groups at the 3- or 4-position modulate polarity and metabolic stability.
Structural and Functional Analysis
Substituent Effects
- Electron-Donating vs. In contrast, the trifluoromethoxy group in CAS 946715-68-0 introduces electronegativity, altering binding kinetics .
- Steric Considerations: Bulky substituents (e.g., diphenyl groups in EDDP) limit conformational flexibility compared to the smaller phenoxy group in the target compound .
Pharmacological Implications
- Stereochemistry : The (R)-enantiomer of the target compound may exhibit distinct receptor affinity compared to racemic mixtures (e.g., EDDP) or other stereoisomers .
- Counterion Influence : HCl vs. perchlorate salts affect solubility and stability; HCl salts are generally more compatible with biological systems .
Data Tables
Table 1. Comparative Properties of Pyrrolidine Derivatives
Table 2. Substituent Impact on Properties
| Substituent Type | Example Compound | Electronic Effect | Biological Relevance |
|---|---|---|---|
| 3,4-Dimethoxy | Target compound | Electron-donating | Enhanced receptor binding |
| Trifluoromethoxy | CAS 946715-68-0 | Electron-withdrawing | Altered metabolic stability |
| Diphenyl/ethyl | EDDP.perchlorate | Steric hindrance | CNS activity modulation |
Q & A
Q. What strategies validate the compound’s mechanism of action in biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
